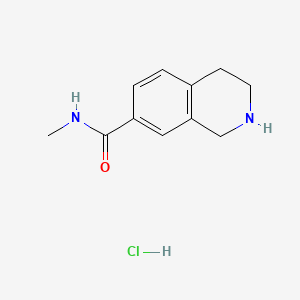
N-methyl-1,2,3,4-tetrahydroisoquinoline-7-carboxamide hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-methyl-1,2,3,4-tetrahydroisoquinoline-7-carboxamide hydrochloride is a derivative of the tetrahydroisoquinoline family, which is known for its diverse biological activities. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications, particularly in neuroprotection and neurodegenerative disorders .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-1,2,3,4-tetrahydroisoquinoline-7-carboxamide hydrochloride typically involves the Pictet-Spengler reaction, where an aldehyde or ketone reacts with an amine to form the tetrahydroisoquinoline scaffold. The reaction conditions often include acidic catalysts and solvents like methanol or ethanol .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale Pictet-Spengler reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like crystallization and chromatography are common in industrial settings .
化学反应分析
Types of Reactions
N-methyl-1,2,3,4-tetrahydroisoquinoline-7-carboxamide hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can convert the tetrahydroisoquinoline ring into an isoquinoline ring.
Reduction: Reduction reactions can modify the functional groups attached to the tetrahydroisoquinoline scaffold.
Substitution: Nucleophilic substitution reactions can introduce different substituents onto the tetrahydroisoquinoline ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like alkyl halides. Reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield isoquinoline derivatives, while substitution reactions can produce a variety of substituted tetrahydroisoquinolines .
科学研究应用
N-methyl-1,2,3,4-tetrahydroisoquinoline-7-carboxamide hydrochloride has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of complex organic molecules.
Biology: The compound is studied for its interactions with biological macromolecules and its potential as a biochemical probe.
Medicine: It has shown promise in neuroprotection and the treatment of neurodegenerative diseases like Parkinson’s disease.
Industry: The compound is used in the development of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of N-methyl-1,2,3,4-tetrahydroisoquinoline-7-carboxamide hydrochloride involves its interaction with various molecular targets in the brain. It is believed to inhibit monoamine oxidase enzymes, which play a role in the metabolism of neurotransmitters. Additionally, the compound has free radical scavenging properties and can antagonize the glutamatergic system, contributing to its neuroprotective effects .
相似化合物的比较
Similar Compounds
1-methyl-1,2,3,4-tetrahydroisoquinoline: Known for its neuroprotective properties.
Salsolinol: A neurotoxic compound that affects dopaminergic neurons.
Tetrahydroisoquinoline: The parent compound with a wide range of biological activities.
Uniqueness
N-methyl-1,2,3,4-tetrahydroisoquinoline-7-carboxamide hydrochloride is unique due to its specific substitution pattern, which imparts distinct pharmacological properties. Its ability to inhibit monoamine oxidase and scavenge free radicals makes it a promising candidate for neuroprotective therapies .
属性
分子式 |
C11H15ClN2O |
|---|---|
分子量 |
226.70 g/mol |
IUPAC 名称 |
N-methyl-1,2,3,4-tetrahydroisoquinoline-7-carboxamide;hydrochloride |
InChI |
InChI=1S/C11H14N2O.ClH/c1-12-11(14)9-3-2-8-4-5-13-7-10(8)6-9;/h2-3,6,13H,4-5,7H2,1H3,(H,12,14);1H |
InChI 键 |
SQESBGGIBAAXPL-UHFFFAOYSA-N |
规范 SMILES |
CNC(=O)C1=CC2=C(CCNC2)C=C1.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6-Bromo-2,3-dihydrospiro[indene-1,3'-oxetan]-3-one](/img/structure/B13479795.png)
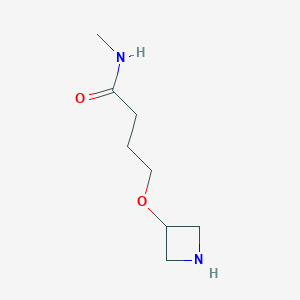
![3-(3-Bromopropyl)spiro[3.3]heptan-1-one](/img/structure/B13479811.png)
![methyl (2S)-2-[3-(azetidin-3-yl)propanamido]propanoate, trifluoroacetic acid](/img/structure/B13479818.png)
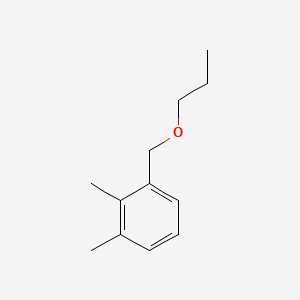

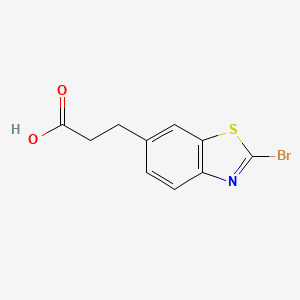
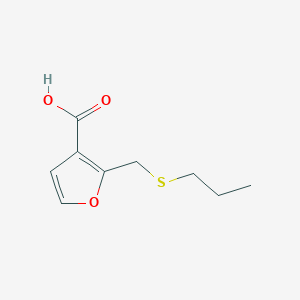
![N-(3-{[4-(4-methanesulfonamidophenyl)-1,3-thiazol-2-yl]amino}phenyl)acetamide hydrochloride](/img/structure/B13479855.png)
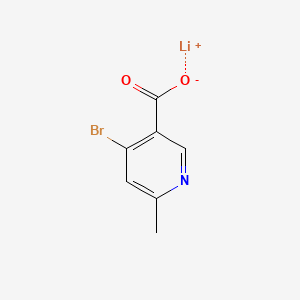
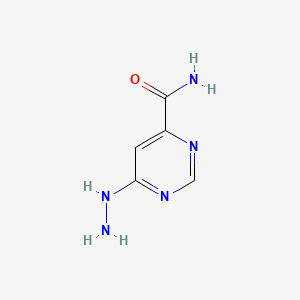
![N-[(1E)-2-[(E)-[(2,3-dimethylphenyl)imino]methyl]-3,3,3-trifluoroprop-1-en-1-yl]-2,3-dimethylaniline](/img/structure/B13479875.png)
![6-Azaspiro[2.5]octane-1-carbohydrazide](/img/structure/B13479876.png)

